4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide
Description
This compound features a thiophene ring substituted with a bromine atom at the 4-position and a carboxamide group at the 2-position. The carboxamide is further functionalized with an ethoxyethyl chain terminating in a 1H-imidazole ring. The molecular weight is approximately 333.8 g/mol (exact value depends on isotopic composition), and its synthesis likely involves bromination of a thiophene precursor followed by carboxamide coupling with the imidazole-containing ethyl chain .
Properties
IUPAC Name |
4-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c13-10-7-11(19-8-10)12(17)15-2-5-18-6-4-16-3-1-14-9-16/h1,3,7-9H,2,4-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUMYWNTFWTJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the brominated thiophene with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The thiophene ring can be used in the development of conductive polymers and organic semiconductors.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, affecting their activity. The thiophene ring can interact with biological membranes, altering their properties. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5-Chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide
- Substituents : Chlorine at the 5-position of thiophene; pyrazine replaces the ethoxyethyl-linked imidazole.
- Molecular weight is identical (333.8 g/mol), but the chloro substituent may reduce electrophilicity compared to bromine .
(E)-N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4-styrylbenzamides
- Substituents : Styrylbenzamide core with a phenylethyl-imidazole side chain.
- Key Differences: The styryl group enables π-π stacking interactions, absent in the thiophene-based target compound.
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole
- Substituents : Dual thiophene rings attached to a benzimidazole core.
- Key Differences :
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Target Compound:
Bromination : Introduction of bromine at the 4-position of thiophene using reagents like N-bromosuccinimide (NBS) .
Carboxamide Formation : Coupling of 4-bromothiophene-2-carboxylic acid with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine via EDCI/HOBt chemistry .
Biological Activity
The compound 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is a novel derivative that combines a thiophene core with imidazole and ethoxy functionalities. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. The following sections summarize key findings from various studies regarding the biological activity of this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including those similar to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide . The Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against Acinetobacter baumannii and Escherichia coli were reported, with MICs ranging from 4 to >64 mg/L. Notably, compounds exhibiting MIC50 values between 16 and 32 mg/L demonstrated significant bactericidal effects against resistant strains of these bacteria .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Thiophene Derivative 4 | 16 | A. baumannii |
| Thiophene Derivative 5 | 32 | E. coli |
Cytotoxic Activity
In another study focusing on the cytotoxic effects of imidazole derivatives, compounds structurally related to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. This suggests that the compound may have potential as an anticancer agent .
The proposed mechanism underlying the biological activity of thiophene derivatives involves their ability to disrupt bacterial membrane integrity and inhibit essential cellular processes. Molecular docking studies indicate that these compounds can effectively bind to bacterial targets, enhancing their antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several thiophene derivatives against multi-drug resistant A. baumannii. The results showed that certain derivatives, including those similar to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide , significantly reduced bacterial viability in vitro.
Case Study 2: Anticancer Potential
In a cellular model, a derivative with structural similarities to 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide was tested for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of the thiophene and imidazole moieties. For example:
- Thiophene bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to introduce the bromo group .
- Imidazole coupling : React the brominated thiophene with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine via nucleophilic acyl substitution, using a base like potassium carbonate to deprotonate the amine .
- Optimization : Yield is maximized by maintaining anhydrous conditions and stoichiometric ratios (e.g., 1:1.2 thiophene:amine).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Basic techniques :
- NMR spectroscopy : 1H/13C NMR to verify the presence of imidazole protons (δ 7.5–8.0 ppm) and thiophene carbons (δ 120–140 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~400) .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluent (Rf ~0.4) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Anticancer profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?
- SAR strategies :
- Bromo substitution : The 4-bromo group on thiophene enhances electrophilicity, potentially improving binding to catalytic cysteine residues in enzymes like kinases .
- Imidazole linker optimization : Adjusting the ethoxyethyl chain length may improve membrane permeability or reduce off-target interactions .
- Case study : Replacing the bromo group with a nitro group (electron-withdrawing) increased inhibitory activity against COX-2 by 30% in analogous compounds .
Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting MIC values)?
- Troubleshooting steps :
- Purity verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities .
- Assay standardization : Use identical bacterial strains, growth media, and incubation times across labs .
- Solubility checks : Ensure the compound is fully dissolved in DMSO or PBS to avoid false negatives .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase), focusing on hydrogen bonds between the carboxamide and catalytic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How can flow chemistry improve scalability and reproducibility of its synthesis?
- Flow reactor setup : Use a microreactor with two inputs for thiophene and amine streams, maintaining residence time at 30 min and temperature at 50°C .
- Advantages : Enhanced heat/mass transfer reduces side reactions (e.g., imidazole ring decomposition) and improves yield consistency (±2% batch-to-batch variation) .
Q. What strategies mitigate challenges in purifying intermediates with reactive functional groups?
- Protection/deprotection : Temporarily protect the imidazole nitrogen with a Boc group during thiophene bromination to prevent side reactions .
- Chromatography : Use flash chromatography with gradient elution (hexane → ethyl acetate) to separate thiophene intermediates from unreacted brominating agents .
Key Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
- Advanced questions emphasize hypothesis-driven experimental design and interdisciplinary approaches (e.g., integrating flow chemistry with computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
